molecular formula C13H23NO4 B1382175 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid CAS No. 1699454-68-6

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid

Cat. No.: B1382175
CAS No.: 1699454-68-6
M. Wt: 257.33 g/mol
InChI Key: BAMPIPDSJUTFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid is a chiral piperidine derivative protected by the acid-labile tert-butyloxycarbonyl (Boc) group . This compound serves as a versatile and critical building block in organic synthesis and pharmaceutical research. Its primary application is in the synthesis of complex peptides and peptide mimetics, where the Boc group provides a robust yet readily removable protective shield for the secondary amine, allowing for selective bond formation in multi-step synthetic sequences. The deprotection can be achieved under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol . In medicinal chemistry, the constrained piperidine scaffold with geminal dimethyl substitution is of significant interest for designing novel bioactive molecules. This structure is commonly explored in the development of drug candidates targeting the central nervous system, as protease inhibitors, and as modulators of various enzymes and receptors. The steric influence of the 3,3-dimethyl group imposes specific conformational restraints, which can be leveraged to enhance a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPIPDSJUTFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699454-68-6
Record name 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid (CAS: 1638771-27-3) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a dimethyl substitution on the piperidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Purity : 97%
  • IUPAC Name : 1-(tert-butoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(C(=O)O)C(C)(C)C1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds with similar piperidine structures have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL against standard strains and even lower against resistant strains . Although specific data on the compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicate that piperidine derivatives can exhibit selective toxicity. For example, one study reported that certain derivatives showed half-maximal inhibitory concentrations (IC50) greater than 12.5 times lower than their MIC values against noncancerous cell lines, indicating a favorable selectivity index (SI) . This suggests that this compound may possess similar non-toxic profiles while exerting antimicrobial effects.

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

A significant study investigated the synthesis of various piperidine derivatives and their biological activities. The results indicated that modifications to the piperidine structure could enhance antimicrobial potency while maintaining low cytotoxicity . While specific data on our compound was not detailed, the findings underscore the importance of structural variations in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for piperidine derivatives, demonstrating that certain substitutions lead to improved biological activities. For instance, the introduction of specific functional groups can enhance binding affinity to target enzymes or receptors . This information can be pivotal in predicting the biological behavior of this compound.

Data Tables

Property Value
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Purity97%
CAS Number1638771-27-3
Antimicrobial MIC Range2–4 μg/mL (similar compounds)
Cytotoxicity IC50>12.5 times lower than MIC (similar compounds)

Scientific Research Applications

Peptide Synthesis

Boc-DMPA is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Boc group provides a stable protection for amines during the coupling reactions, allowing for sequential addition of amino acids.

Case Study: Peptide Synthesis Using Boc-DMPA

In a study published in Synthetic Communications, researchers demonstrated the efficiency of Boc-DMPA as a building block for synthesizing cyclic peptides. The study highlighted the compound's ability to enhance yield and purity during the synthesis process, showcasing its utility in complex peptide architectures .

Drug Development

The compound has been investigated for its potential role in drug development, particularly as a precursor for bioactive molecules. Its structural features allow modifications that can lead to compounds with desired pharmacological properties.

Case Study: Development of Anticancer Agents

Research published in Bioorganic & Medicinal Chemistry Letters explored the modification of Boc-DMPA derivatives to create novel anticancer agents. The study reported that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of Boc-DMPA in developing new therapeutic agents .

Biological Buffering Agent

Boc-DMPA has been identified as a non-ionic organic buffering agent suitable for cell culture applications, particularly within a pH range of 6 to 8.5. This property is essential for maintaining physiological conditions during biological experiments.

Application Example

In cell culture studies, Boc-DMPA was used to stabilize pH levels, thereby facilitating optimal growth conditions for various cell types. This application underscores its importance beyond synthetic chemistry into biological research .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties References
Target: 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid C₁₃H₂₃NO₄ 265.33 (calculated) 3,3-dimethyl, COOH at C2 N/A High steric hindrance; potential for rigid conformations
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid C₁₈H₂₅NO₄ 319.39 (calculated) 4-phenyl 261777-31-5 Aromatic substituent; increased lipophilicity; acute toxicity (H302)
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid C₁₁H₁₈FNO₄ 247.26 3-fluoro 934342-39-9 Electronegative fluorine enhances metabolic stability
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid C₁₄H₂₃NO₄ 269.34 Cyclopropane at C3 1781383-17-2 High ring strain; density: 1.203 g/cm³; pKa: 4.78
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid C₁₃H₂₃NO₄ 265.33 (calculated) 3-ethyl N/A Increased lipophilicity vs. dimethyl analog
1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]piperidine-3-carboxylic acid C₁₅H₂₅NO₅ 299.36 Allyloxymethyl at C3 2219375-98-9 Functionalizable allyl group for further derivatization
Key Observations:
  • Solubility : The 4-phenyl analog (CAS 261777-31-5) exhibits reduced aqueous solubility due to aromaticity, whereas the cyclopropane-containing derivative (CAS 1781383-17-2) may display unique crystallinity due to ring strain .
  • Acidity : The pKa of the cyclopropane analog (4.78) suggests moderate acidity, likely influenced by electron-withdrawing effects of the cyclopropane ring .

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. For 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid, a common strategy involves Boc protection of the secondary amine in 3,3-dimethylpiperidine-2-carboxylic acid.

Procedure :

  • Reactants : 3,3-Dimethylpiperidine-2-carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine or DMAP).
  • Solvent : Tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM).
  • Conditions : Room temperature or mild heating (25–40°C), 4–12 hours.

Example :
3,3-Dimethylpiperidine-2-carboxylic acid (10 mmol) is dissolved in THF, followed by addition of Boc₂O (12 mmol) and triethylamine (15 mmol). The mixture is stirred at 25°C for 8 hours. After quenching with water, the product is extracted with ethyl acetate and purified via column chromatography.

Parameter Details
Yield 75–85%
Purity ≥95% (HPLC)
Key Advantage Straightforward, high yield

Cyclization of Acyclic Precursors

Constructing the piperidine ring from acyclic precursors allows for modular synthesis. This method is advantageous when the starting piperidine derivative is unavailable.

Procedure :

  • Reactants : Dimethyl-substituted δ-amino ester, Boc anhydride.
  • Mechanism : Intramolecular cyclization via Dieckmann condensation.
  • Steps :
    • Boc protection of the amine.
    • Cyclization under basic conditions (e.g., NaH or LDA).
    • Hydrolysis of the ester to the carboxylic acid.

Example :
A δ-amino ester (e.g., methyl 5-amino-4,4-dimethylpentanoate) is Boc-protected using Boc₂O. The protected ester undergoes cyclization with NaH in THF at 0°C, followed by hydrolysis with aqueous HCl to yield the carboxylic acid.

Parameter Details
Yield 60–70%
Key Challenge Steric hindrance from dimethyl groups

Hydrogenation of Pyridine Derivatives

Reduction of pyridine rings offers a route to piperidine systems. This method is particularly useful for introducing substituents regioselectively.

Procedure :

  • Reactants : 3,3-Dimethylpyridine-2-carboxylic acid, Boc₂O, hydrogenation catalyst (e.g., Pd/C or Raney Ni).
  • Conditions : Hydrogen gas (1–3 atm), 25–50°C.

Example :
3,3-Dimethylpyridine-2-carboxylic acid is hydrogenated over Pd/C in methanol to yield 3,3-dimethylpiperidine-2-carboxylic acid. The amine is then Boc-protected using Boc₂O and DMAP in DCM.

Parameter Details
Yield 65–75%
Advantage High regioselectivity

Industrial-Scale Synthesis

For large-scale production, continuous flow chemistry and catalytic methods are prioritized to enhance efficiency.

Procedure :

  • Reactants : 3,3-Dimethylpiperidine-2-carboxylic acid, Boc₂O.
  • Catalyst : Immobilized lipase (e.g., CAL-B) for enzymatic Boc protection.
  • Conditions : Solvent-free, 40°C, 6 hours.

Example :
A continuous flow reactor is charged with 3,3-dimethylpiperidine-2-carboxylic acid and Boc₂O. The enzymatic catalyst ensures high conversion (>90%) with minimal waste.

Parameter Details
Yield 85–90%
Scalability Suitable for >100 kg batches

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Boc Protection 75–85 ≥95 Moderate High
Cyclization 60–70 ≥90 Low Moderate
Hydrogenation 65–75 ≥92 High Moderate
Industrial Flow 85–90 ≥98 High High

Key Findings :

  • Boc Protection is the most cost-effective for small-scale synthesis.
  • Industrial Flow methods optimize yield and scalability for commercial production.
  • Cyclization routes face challenges due to steric effects but offer modularity.

Q & A

Q. What are the recommended synthetic routes for 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A validated approach involves palladium-catalyzed coupling (e.g., palladium diacetate with tert-butyl XPhos ligand) in tert-butanol under inert atmospheres at 40–100°C, followed by acid hydrolysis . Yield optimization requires precise control of reaction parameters:
  • Catalyst Loading : Adjust palladium diacetate (0.5–2 mol%) to balance cost and efficiency.
  • Temperature Gradients : Stepwise heating (e.g., 40°C for initiation, 100°C for completion) minimizes side reactions.
  • Workup Procedures : Use cesium carbonate to maintain basic conditions during quenching, improving product stability .
  • Example Table :
StepReagents/ConditionsYield Range
1Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, tert-butanol60–75%*
2HCl (aq.), 93–96°C85–90%*
*Hypothetical data based on analogous protocols .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring geometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 306.3 (calculated for C₁₇H₂₃NO₄) .
  • HPLC-PDA : Purity assessment using C18 columns with UV detection at 210–254 nm .

Q. What are the critical storage conditions and handling protocols for maintaining stability?

  • Methodological Answer :
  • Storage : Store in sealed, amber vials at 2–8°C in a dry environment to prevent Boc-group hydrolysis .
  • Handling : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure (H315/H319 hazards). Conduct operations in fume hoods with HEPA filters to suppress aerosol formation .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity in novel reaction environments?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways:
  • Transition State Analysis : Identify energy barriers for Boc-deprotection under acidic conditions .
  • Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF vs. THF) .
  • Case Study : Virtual screening of catalysts (e.g., Pd vs. Ni) for cross-coupling steps reduces experimental trial runs by 40% .

Q. How should researchers resolve contradictory data in reaction kinetics under varying catalytic conditions?

  • Methodological Answer : Apply statistical discrepancy analysis:
  • Error Source Identification : Compare batch-to-batch catalyst activity via ICP-MS for Pd leaching .
  • Design of Experiments (DoE) : Use a 2³ factorial design to isolate effects of temperature, catalyst loading, and solvent polarity. For example:
FactorLow (-1)High (+1)
Temp80°C100°C
Pd (mol%)1%2%
SolventTHFDMF
  • Response Surface Modeling : Optimize for maximum yield and minimal by-product formation .

Q. What advanced safety protocols are essential for high-temperature reactions involving this compound?

  • Methodological Answer :
  • Thermal Stability Assessment : Perform DSC/TGA to determine decomposition onset temperatures (>150°C recommended for safe operation) .
  • Emergency Venting : Install pressure-relief valves on reactors to mitigate risks of exothermic Boc-group cleavage .
  • Spill Management : Use neutralizers (e.g., sodium bicarbonate) for acid hydrolysates, followed by solidification with vermiculite .

Methodological Notes

  • Data Contradictions : Cross-validate HPLC and NMR results with orthogonal techniques (e.g., IR for functional groups) to address purity disputes .
  • Reactor Design : Continuous-flow systems enhance heat dissipation during exothermic steps, improving scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.